3,5-Bisphenylazo-2,6-diaminopyridine

Pharmaceutical impurity profiling Reference standard characterization AZO dye chemistry

3,5-Bisphenylazo-2,6-diaminopyridine (CAS 34981-09-4), systematically named 3,5-bis(phenyldiazenyl)pyridine-2,6-diamine, is a fully characterized synthetic bis-azo heterocyclic compound (C₁₇H₁₅N₇, MW 317.35 g/mol) that serves as a critical pharmacopeial reference standard. It is formally designated as Phenazopyridine Impurity 5 and is utilized in analytical method development, method validation (AMV), quality control (QC), ANDA/NDA submission support, and stability studies for phenazopyridine-containing drug products.

Molecular Formula C17H15N7
Molecular Weight 317.3 g/mol
CAS No. 34981-09-4
Cat. No. B031678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bisphenylazo-2,6-diaminopyridine
CAS34981-09-4
Synonyms3,5-Bis(phenylazo)-2,6-pyridinediamine;  3,5-Bis(2-phenyldiazenyl)-2,6-pyridinediamine;  3,5-Bis(phenylazo)-2,6-diaminopyridine
Molecular FormulaC17H15N7
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3
InChIInChI=1S/C17H15N7/c18-16-14(23-21-12-7-3-1-4-8-12)11-15(17(19)20-16)24-22-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20)
InChIKeyGAOJJBNGYKLHPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bisphenylazo-2,6-diaminopyridine (CAS 34981-09-4): Sourcing the Definitive Phenazopyridine Bis-Azo Impurity Reference Standard


3,5-Bisphenylazo-2,6-diaminopyridine (CAS 34981-09-4), systematically named 3,5-bis(phenyldiazenyl)pyridine-2,6-diamine, is a fully characterized synthetic bis-azo heterocyclic compound (C₁₇H₁₅N₇, MW 317.35 g/mol) that serves as a critical pharmacopeial reference standard. It is formally designated as Phenazopyridine Impurity 5 and is utilized in analytical method development, method validation (AMV), quality control (QC), ANDA/NDA submission support, and stability studies for phenazopyridine-containing drug products [1] [2]. Beyond its pharmaceutical role, it is reported as a reactant in the synthesis of monomers for heat-resistant polymers [3].

Why Phenazopyridine or Generic Mono-Azo Impurities Cannot Replace 3,5-Bisphenylazo-2,6-diaminopyridine in Regulated Workflows


Substituting 3,5-bisphenylazo-2,6-diaminopyridine with parent drug phenazopyridine (CAS 94-78-0, a mono-azo compound) [1] or with the simpler starting-material impurity 2,6-diaminopyridine (CAS 141-86-6) introduces critical identity and performance gaps. The target compound is a symmetrical bis-phenylazo pyridine derivative, structurally distinct from the mono-azo pharmacophore of the active pharmaceutical ingredient. This structural divergence produces fundamentally different chromatographic retention behavior and spectral signatures. In regulatory analytical settings—specifically ANDA/NDA submissions and pharmacopeial impurity profiling—only a correctly assigned, fully characterized impurity reference standard with a verified CAS number and compliance traceable to USP, EP, JP, and BP monographs satisfies evidentiary requirements [2]. Using a structurally mismatched analog risks misidentification of impurity peaks, invalidates method validation, and can delay regulatory clearance. The evidence below quantifies where and why this particular bis-azo standard is non-interchangeable.

Quantitative Evidence Guide: How 3,5-Bisphenylazo-2,6-diaminopyridine Differentiates from Closest Analogs


Structural Differentiation: Bis-Phenylazo vs. Mono-Phenylazo Substitution Defines Unique Impurity Identity

3,5-Bisphenylazo-2,6-diaminopyridine is a symmetrical 3,5-bis(phenyldiazenyl)-substituted pyridine-2,6-diamine, bearing two phenylazo groups. In contrast, the parent drug phenazopyridine (CAS 94-78-0) is 3-(phenylazo)pyridine-2,6-diamine—a mono-azo compound with only a single phenylazo substituent at the 3-position [1]. This structural difference is not incremental: the second azo chromophore fundamentally alters molecular weight (317.35 vs. 213.24 g/mol), UV-Vis absorption, HPLC retention, and mass spectrometric fragmentation . Any analytical method relying on the mono-azo standard will fail to identify or quantify the bis-azo impurity correctly.

Pharmaceutical impurity profiling Reference standard characterization AZO dye chemistry

Regulatory Compliance: Multi-Pharmacopoeial Traceability vs. Single-Pharmacopoeia or Non-Pharmacopoeial Standards

The target compound as supplied by specialist vendors (e.g., Veeprho, SynZeal) is documented to comply with the requirements of four major pharmacopoeias simultaneously: USP, EMA (European Pharmacopoeia), JP (Japanese Pharmacopoeia), and BP (British Pharmacopoeia) [1] [2]. In comparison, generic phenazopyridine freebase (CAS 94-78-0) is typically supplied with a single-vendor Certificate of Analysis (CoA) declaring purity (e.g., 98%) without explicit multi-pharmacopoeial qualification . The availability of a detailed Structure Elucidation Report (SER) for the target compound provides documented spectroscopic assignments (¹H, ¹³C, MS, IR) that generic industrial-grade comparators cannot match.

Regulatory submissions Pharmacopeial compliance ANDA/NDA support

Purity Specification: Quantified HPLC Purity vs. Industrial-Grade Phenazopyridine Intermediates

The target compound is available at certified HPLC purities achieving >99% or in alternative specifications with 95%+ HPLC purity and comprehensive characterization documentation including COA, ¹H NMR, MS, HPLC, ¹³C NMR, IR, and UV data . By comparison, phenazopyridine freebase (CAS 94-78-0) as a bulk pharmaceutical chemical is typically offered at 98% purity without the same depth of impurity-profiling characterization . The starting-material impurity 2,6-diaminopyridine (CAS 141-86-6) is available at 98% (GC) , but this single-technique purity metric does not address organic impurity profiles relevant to phenazopyridine-specific analytical methods.

Chromatographic purity Reference standard qualification Impurity control strategy

Application Differentiation: Heat-Resistant Polymer Monomer Precursor vs. Solely Pharmaceutical Standards

Unlike phenazopyridine (which is an end-use pharmaceutical) and its mono-azo impurities, 3,5-bisphenylazo-2,6-diaminopyridine is documented in the primary literature (Kurita and Williams, J. Heterocycl. Chem., 1975) as a reactant in the synthesis of monomers for heat-resistant polymers [1]. This dual-use profile—pharmaceutical reference standard plus polymer precursor—is not shared by mono-azo analogs. The bis-azo functionality provides two reactive azo linkages that can participate in polymer backbone formation or crosslinking, a structural feature absent in 3-phenylazo-2,6-diaminopyridine, which contains only one azo group.

Polymer chemistry Heat-resistant materials Bipyridyl-containing polyimides

Chromatographic and Spectroscopic Orthogonality: Distinct Retention and Spectral Signatures from Other Phenazopyridine Impurities

In the USP monograph for Phenazopyridine Hydrochloride, known impurities are characterized by relative retention times (RRT). 2,6-Diaminopyridine (DAP), the key starting-material impurity, elutes at RRT 0.37 relative to phenazopyridine [1]. The process-related impurity 3-phenyl-5-phenylazo-pyridine-2,6-diamine—a positional isomer of the 3,5-bis-phenylazo compound—was detected at 0.05–0.2% in bulk drug HPLC profiles and required semi-preparative HPLC isolation followed by MS-MS and 2D-NMR for unambiguous identification [2]. 3,5-Bisphenylazo-2,6-diaminopyridine, as Phenazopyridine Impurity 5, possesses a distinct molecular ion (m/z 317.35) and daughter-ion spectrum compared to both DAP (m/z 109.13) and 3-phenyl-5-phenylazo-pyridine-2,6-diamine (m/z ~289) [3], enabling selective chromatographic resolution and mass spectrometric detection without interference.

HPLC method development Impurity resolution Mass spectrometry

Optimal Procurement and Application Scenarios for 3,5-Bisphenylazo-2,6-diaminopyridine


Regulatory ANDA/NDA Impurity Method Validation for Phenazopyridine Drug Products

3,5-Bisphenylazo-2,6-diaminopyridine is the designated Phenazopyridine Impurity 5 reference standard, supplied with multi-pharmacopoeial (USP, EP, JP, BP) compliance documentation and a Structure Elucidation Report (SER) [1] [2]. Its distinct bis-azo structure and molecular weight (317.35 g/mol) provide chromatographic resolution from phenazopyridine (mono-azo, 213.24 g/mol) and from 2,6-diaminopyridine (DAP, RRT 0.37) [3]. Procurement of this specific CAS-numbered standard ensures the analytical method can identify and quantify the bis-azo impurity in stability-indicating HPLC assays, satisfying regulatory expectations for impurity profiling in ANDA and NDA submissions.

High-Performance Polymer Research Requiring Azo-Functionalized Diamine Monomers

The documented use of this compound as a reactant in the synthesis of monomers for heat-resistant polymers, as cited in Kurita and Williams (J. Heterocycl. Chem., 1975) [4], positions it as a research-grade precursor for polyimides, polyamide-imides, and other high-temperature polymers. Unlike phenazopyridine, which serves only as a pharmaceutical agent, the bis-phenylazo substitution pattern offers two reactive azo sites that may participate in backbone rigidity modulation or metal-chelation crosslinking in polymer networks. Laboratories developing novel thermally stable materials can leverage this peer-reviewed precedent to justify compound selection.

Certified Reference Material for Multi-Laboratory Quality Control Programs

With certified HPLC purity exceeding 99% (or 95%+ with orthogonal characterization) and full traceability to international pharmacopoeial standards [1], this compound is suited as a certified reference material for inter-laboratory QC programs and proficiency testing schemes focused on phenazopyridine impurity analysis. The breadth of available characterization data—covering ¹H NMR, ¹³C NMR, MS, IR, UV, and HPLC—enables independent verification of identity and purity across multiple analytical platforms, a requirement that generic phenazopyridine (typically supplied with a single CoA) cannot fulfill.

Synthesis of Structurally Defined Bis-Azo Pyridine Derivatives for Structure-Activity Relationship (SAR) Studies

As a fully characterized 3,5-bis(phenyldiazenyl)pyridine-2,6-diamine, this compound provides a defined starting scaffold for medicinal chemistry or dye chemistry SAR studies. The symmetrical substitution pattern enables systematic modification at either azo-phenyl ring or at the 2- and 6-amino positions for comparative evaluation of electronic, photophysical, or metal-binding properties. Its specific CAS assignment (34981-09-4), distinct from the 3-phenyl-5-phenylazo isomer reported by Rao et al. (2009) [5], ensures that researchers are working with the correct regioisomer, avoiding the confounding effects of positional isomerism on biological or photochemical outcomes.

Quote Request

Request a Quote for 3,5-Bisphenylazo-2,6-diaminopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.